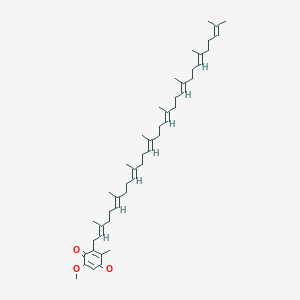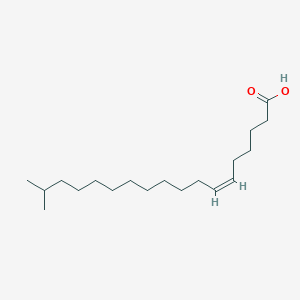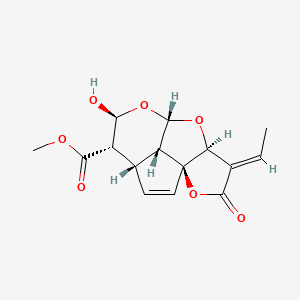
Allamandin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allamandin is a terpene lactone.
Applications De Recherche Scientifique
1. Insecticidal Properties
Allamandin, isolated from Allamanda cathartica Linn, has been identified for its insecticidal activities. Three compounds - allamandin, allamandicin, and allamdin - were isolated from the plant and tested for antifeeding and insecticidal activities against Pieris rapae larvae. The study found that allamdin exhibited superior insecticidal activity compared to the positive control toosendanin (Gan, 2013).
2. Anti-Mitotic Activity
Research on the dichloromethane fraction obtained from Allamanda schottii, a species closely related to Allamanda cathartica, demonstrated anti-mitotic activity towards sea urchin eggs. This study reinforces the anti-tumor potential of Allamanda schottii, suggesting potential applications for Allamanda cathartica in cancer research (Sousa et al., 2009).
3. Wound Healing Activity
The aqueous extract of Allamanda cathartica L. has been evaluated for its wound healing activity in rats. The study showed significant promotion of wound healing, with an increase in skin breaking strength, weight of granulation tissue, and hydroxyproline content. Histological studies indicated increased collagen formation and a reduced number of inflammatory cells in wounds treated with the extract (Nayak et al., 2006).
Propriétés
Formule moléculaire |
C15H16O7 |
|---|---|
Poids moléculaire |
308.28 g/mol |
Nom IUPAC |
methyl (1S,4S,5S,6S,8S,10S,11E,14S)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate |
InChI |
InChI=1S/C15H16O7/c1-3-6-10-15(22-11(6)16)5-4-7-8(12(17)19-2)13(18)21-14(20-10)9(7)15/h3-5,7-10,13-14,18H,1-2H3/b6-3+/t7-,8-,9-,10+,13+,14+,15+/m1/s1 |
Clé InChI |
UEOKCUGZTJHPBW-AAKUPCIZSA-N |
SMILES isomérique |
C/C=C/1\[C@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)O[C@@H]([C@H]4C(=O)OC)O)OC1=O |
SMILES |
CC=C1C2C3(C=CC4C3C(O2)OC(C4C(=O)OC)O)OC1=O |
SMILES canonique |
CC=C1C2C3(C=CC4C3C(O2)OC(C4C(=O)OC)O)OC1=O |
Synonymes |
allamandin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



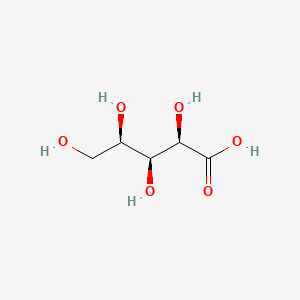
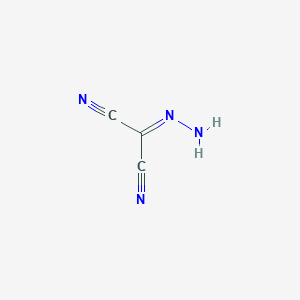
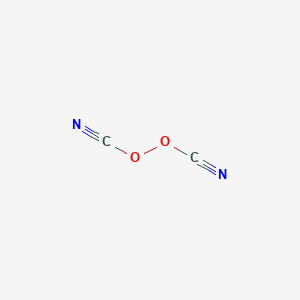
![N'-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B1234660.png)
![(1S,9S,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1234662.png)
![N-[(E)-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1234663.png)
![1-Phenoxy-3-[4-(4-phenoxyphenyl)piperidin-1-yl]propan-2-ol;hydrochloride](/img/structure/B1234665.png)
![[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane](/img/structure/B1234667.png)
